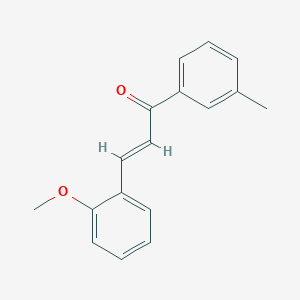

(2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one

Description

(2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (2-methoxyphenyl) and B-ring (3-methylphenyl) substituents differentiate it from other chalcones (Figure 1). Chalcones are recognized for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The methoxy group at the ortho position of ring A and the methyl group at the meta position of ring B influence its electronic and steric properties, which may modulate its biological efficacy .

Properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-13-6-5-8-15(12-13)16(18)11-10-14-7-3-4-9-17(14)19-2/h3-12H,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVZYKGQTGDHDJ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stereochemical Control

The mechanism involves deprotonation of the acetophenone (3-methylacetophenone) to form an enolate ion, which attacks the electrophilic carbonyl carbon of the aldehyde (2-methoxybenzaldehyde). Subsequent dehydration yields the α,β-unsaturated ketone. The E -configuration is favored due to steric hindrance between the aryl groups in the Z -isomer.

Critical Parameters :

-

Base Selection : Potassium hydroxide (KOH) in ethanol/water outperforms sodium hydroxide (NaOH) in yield (94% vs. 70–80%) due to enhanced enolate stability.

-

Solvent : Ethanol balances solubility and reaction kinetics, while methanol accelerates dehydration but complicates purification.

-

Temperature : Room temperature (20–25°C) minimizes side reactions like over-reduction or polymerization.

Green Synthesis: Solvent-Free Mechanochemical Approaches

Recent advances emphasize sustainable methods to reduce environmental impact.

Grinding-Assisted Synthesis

A solvent-free technique involves grinding 2-methoxybenzaldehyde and 3-methylacetophenone with a catalytic base (e.g., NaOH) in a mortar and pestle. This method eliminates toxic solvents and reduces energy consumption.

| Parameter | Value/Description | Yield | Reference |

|---|---|---|---|

| Base | NaOH (10 mol%) | 32% | |

| Grinding Time | 15–20 minutes | — | |

| Purification | Recrystallization (ethanol) | — |

Advantages :

-

Avoids volatile organic compounds (VOCs).

-

Short reaction time (20 minutes vs. 2–3 hours for traditional methods).

Limitations :

-

Lower yields due to incomplete mixing on small scales.

-

Challenges in scaling up for industrial production.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency, yield, and purity.

Continuous Flow Reactors

Continuous flow systems enhance heat and mass transfer, reducing reaction times and improving consistency.

| Condition | Traditional Batch | Continuous Flow |

|---|---|---|

| Reaction Time | 3 hours | 30 minutes |

| Yield | 94% | 91% |

| Throughput | Low | High |

Process Details :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enabling rapid heating.

Benefits :

-

Energy efficiency (70% reduction vs. conventional heating).

Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity and configurational purity.

Spectroscopic Techniques

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or dihydroxy derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Epoxides or dihydroxy derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of organic electronic materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1. Comparison of (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one with Analogous Chalcones

Key Structural and Functional Insights

Electron-Donating vs. Electron-Withdrawing Groups :

- The target compound’s methoxy (electron-donating) and methyl groups contrast with highly active analogs like Cardamonin (hydroxyl groups) or Compound 2j (halogens). Substitutions with lower electronegativity correlate with reduced potency, as seen in Cluster 6 chalcones (e.g., Compound 2p: IC50 = 70.79 μM with para-methoxy) .

- Methoxy groups in PAAPM and PAAPE chalcones exhibit strong interactions with viral proteins, suggesting context-dependent bioactivity .

Ring Substitution Patterns: Ortho/Meta/Para Positioning: Meta-substituted halogens (e.g., iodine in Cluster 6) enhance activity, whereas para-methoxy groups (e.g., Compound 2p) reduce potency . The target’s ortho-methoxy and meta-methyl groups may limit steric hindrance but lack polar interactions critical for target binding. Piperazine vs. Non-Piperazine Chalcones: Piperazine-substituted chalcones (e.g., morpholine derivatives in ) show improved pharmacokinetic profiles, whereas the target compound lacks such modifications .

Heterocyclic Analogs :

- Thiophene- or pyrazine-based chalcones (e.g., ) demonstrate altered electronic properties and binding modes compared to purely phenyl-substituted derivatives like the target compound. For example, thiophene-containing chalcones exhibit enhanced π-stacking interactions in crystal structures .

Biological Activity

(2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone , is a compound characterized by its unique structure, which features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antiproliferative , antimicrobial , and anti-inflammatory properties.

- Molecular Formula : C17H16O2

- Molecular Weight : 252.31 g/mol

- CAS Number : 1322807-36-2

Biological Activities

Chalcones, including (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, exhibit a wide spectrum of biological activities. The following table summarizes some of the key biological activities reported in recent studies:

The biological mechanisms through which (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one exerts its effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are crucial in cell survival and proliferation.

- Interaction with Molecular Targets : The structure allows it to interact with multiple targets within cells, enhancing its therapeutic potential.

Case Studies and Research Findings

Recent research highlights the efficacy of (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one in various contexts:

- Cancer Research : A study demonstrated that this chalcone derivative significantly inhibited the proliferation of breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

- Antimicrobial Activity : In vitro assays revealed that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

- Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan, administration of this chalcone reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent .

Q & A

Q. Q1. What are the optimal synthetic routes for (2E)-3-(2-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, and how can reaction yields be improved?

The compound is typically synthesized via Claisen-Schmidt condensation, reacting substituted acetophenones with aromatic aldehydes under basic conditions (e.g., NaOH/ethanol). Key factors affecting yield include:

- Temperature control : Maintaining 60–80°C prevents side reactions like aldol dimerization.

- Catalyst choice : NaOH or KOH in ethanol gives higher yields (~70–75%) compared to other bases.

- Purification : Column chromatography (silica gel, hexane:ethyl acetate) resolves enone isomers.

For optimization, microwave-assisted synthesis reduces reaction time and improves stereoselectivity .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.8–8.1 ppm (enone protons) and δ 3.8–4.0 ppm (methoxy groups).

- ¹³C NMR : Carbonyl resonance at ~190 ppm confirms the α,β-unsaturated ketone.

- IR Spectroscopy : Strong absorption at ~1650–1680 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=C).

- Mass Spectrometry : Molecular ion peak (m/z ~280) and fragmentation patterns validate the structure .

Q. Q3. How can researchers assess the compound’s preliminary biological activity?

- Antimicrobial assays : Disk diffusion tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL.

- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated after 48-hour exposure.

- Docking studies : Preliminary molecular modeling against targets like tubulin or topoisomerase-II guides further testing .

Advanced Research Questions

Q. Q4. What crystallographic data reveal about the compound’s molecular geometry and intermolecular interactions?

Single-crystal XRD analysis shows:

- Bond lengths : C=O (1.22 Å) and C=C (1.34 Å), consistent with conjugation.

- Dihedral angles : 15–20° between aryl rings and the enone plane, indicating partial π-orbital overlap.

- Packing : Weak C–H···O hydrogen bonds (2.5–3.0 Å) stabilize the crystal lattice.

These features correlate with non-linear optical (NLO) properties, such as hyperpolarizability (β ~10⁻³⁰ esu) .

Q. Q5. How do substituent variations (e.g., methoxy vs. chloro groups) affect reactivity and bioactivity?

Q. Q6. What are the major byproducts in oxidation/reduction reactions of this compound?

- Oxidation : Epoxidation (via mCPBA) yields a 1,2-epoxide derivative (m/z +16).

- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while catalytic hydrogenation saturates the C=C bond.

- Substitution : Pd-catalyzed coupling introduces aryl/alkyl groups at the β-position.

LC-MS and GC-MS are essential for tracking byproducts like hydroxylated or dimerized species .

Q. Q7. How can computational methods predict the compound’s pharmacokinetic properties?

- ADMET Prediction :

- Absorption : High Caco-2 permeability (log P ~3.5).

- Metabolism : CYP3A4-mediated oxidation predicted as the primary pathway.

- Density Functional Theory (DFT) : Calculated HOMO-LUMO gap (~4.2 eV) suggests stability under physiological conditions.

Software like Gaussian or Schrödinger Suite integrates these analyses .

Q. Q8. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., ATP-based viability tests).

- Solvent controls : DMSO concentrations >0.1% may artifactually inhibit cells.

- Structural verification : Confirm compound purity (>95%) via HPLC before testing.

Discrepancies often arise from impurity interference or cell-line-specific sensitivity .

Methodological Recommendations

- Stereochemical Purity : Use chiral HPLC (Chiralpak AD-H column) to separate E/Z isomers.

- Crystallization : Diffuse methoxy groups in polar solvents (e.g., methanol) yield diffraction-quality crystals.

- Toxicity Profiling : Zebrafish embryo assays (96-h LC₅₀) provide rapid in vivo toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.